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AZDA4547 is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR)
tyrosine kinases, primarily targeting FGFR1, FGFR2, and FGFR3.[1][2] Its efficacy in preclinical
models of tumors with deregulated FGFR signaling has led to its investigation in clinical trials.
[2] Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its
therapeutic window and potential off-target effects. This guide provides a comprehensive
comparison of the cross-reactivity profile of AZD4547 against other kinases, supported by
experimental data and detailed methodologies.

Kinase Inhibition Profile of AZD4547

AZDA4547 demonstrates high potency against FGFR1, FGFR2, and FGFR3 with IC50 values in
the low nanomolar range in cell-free assays.[1] Its selectivity against other kinases varies, with
notable activity against VEGFR2 (KDR) and members of the Tropomyosin receptor kinase
(TRK) family. The following table summarizes the inhibitory activity of AZD4547 against a panel
of kinases.
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Kinase Target IC50 (nM) Assay Type Reference
Primary Targets

FGFR1 0.2 Cell-free [1]
FGFR2 2.5 Cell-free [1]
FGFR3 1.8 Cell-free [1]
Off-Targets

FGFR4 165 Cell-free [1]
KDR (VEGFR2) 24 Cell-free [1]
IGFR 581 Cell-free [1]
TRKA 8.8-18.7 In vitro biochemical [3]
TRKB 7.6-226 In vitro biochemical [3]
TRKC 1.0-29 In vitro biochemical [3]
RIPK1 12 In vitro kinase

Table 1: Inhibitory Activity of AZD4547 against Primary and Off-Target Kinases. IC50 values
represent the concentration of AZD4547 required to inhibit 50% of the kinase activity.

In broader screening against a panel of representative human kinases, AZD4547 at a

concentration of 0.1 uM exhibited no significant inhibition of the following kinases: ALK, CHK1,
EGFR, MAPK1, MEK1, p70S6K, PDGFR, PKB, Src, and Tie2.[1] A separate study confirmed

no activity against PI3-kinase at 10 pM.

Signaling Pathway Inhibition

AZDA4547 effectively inhibits the downstream signaling pathways mediated by its target

kinases. In cellular assays, treatment with AZD4547 leads to a dose-dependent inhibition of
FGFR phosphorylation and its downstream effectors, including FRS2, PLCy, and MAPK.[4]
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Figure 1: AZD4547 inhibits FGFR signaling.

Experimental Protocols
In Vitro Biochemical Kinase Assay (Representative
Protocol)

This protocol describes a typical enzymatic assay to determine the IC50 value of AZD4547
against a recombinant kinase.

1. Materials:

e Recombinant human kinase (e.g., FGFR1, KDR)

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b8805471/docs?utm_src=pdf-body-img#azd4547-cross-reactivity-profile-a-comparative-guide-for-researchers
https://www.benchchem.com/product/b8805471/docs?utm_src=pdf-body#azd4547-cross-reactivity-profile-a-comparative-guide-for-researchers
https://www.benchchem.com/product/b8805471/docs?utm_src=pdf-body#azd4547-cross-reactivity-profile-a-comparative-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805471?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

AZDA4547 stock solution (in DMSO)

Kinase assay buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 uM
DTT)

ATP solution (at or just below the Km for the specific kinase)

Substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1)

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

384-well plates

. Procedure:

Prepare serial dilutions of AZD4547 in kinase assay buffer.

Add 1 pL of the diluted AZD4547 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 2 pL of the recombinant kinase solution to each well.

Incubate for 10-60 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 2 pL of the ATP/substrate mixture to each well.

Incubate for 60 minutes at room temperature.

Stop the reaction and detect the amount of ADP produced using a luminescence-based
detection reagent according to the manufacturer's protocol.

Data is normalized to controls and IC50 values are calculated using a suitable software.

Prepare Reagents Dispense AZD4547/ Add Kinase Add ATP/Substrate Stop Reaction Analyze Data
(AZDA4547 dilutions, Kinase, ATP/Substrate) DMSO to Plate and Incubate and Incubate & Detect Signal (Calculate IC50)

Click to download full resolution via product page

Figure 2: Workflow for a biochemical kinase assay.
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Cellular Phosphorylation Assay (Representative
Protocol)

This protocol outlines a cell-based assay to measure the inhibition of FGFR phosphorylation by
AZDA4547.

1. Materials:

o Cancer cell line with deregulated FGFR signaling (e.g., SNU-16 with FGFR2 amplification)
e Cell culture medium and supplements

e AZDA4547 stock solution (in DMSO)

e Ligand for stimulation (e.g., FGF2)

e Lysis buffer

» Antibodies for Western blotting or ELISA (e.g., anti-phospho-FGFR, anti-total-FGFR)
o Detection reagents

2. Procedure:

e Seed cells in multi-well plates and allow them to adhere.

o Serum-starve the cells for 12-24 hours to reduce basal signaling.

» Pre-treat the cells with various concentrations of AZD4547 for 2-6 hours.

o Stimulate the cells with a specific ligand (e.g., 100 ng/mL FGF2) for 10 minutes to induce
FGFR phosphorylation.[5]

e Wash the cells with cold PBS and lyse them.

o Determine the protein concentration of the lysates.
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e Analyze the phosphorylation status of FGFR and downstream signaling proteins using
Western blotting or a quantitative immunoassay like HTRF.[5]

e Quantify the results and determine the IC50 for the inhibition of phosphorylation.
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Figure 3: Workflow for a cellular phosphorylation assay.

Conclusion

AZDA4547 is a highly potent inhibitor of FGFR1, 2, and 3. While it demonstrates selectivity, it
also exhibits activity against other kinases, most notably KDR and the TRK family, at
concentrations higher than those required for FGFR inhibition. This cross-reactivity profile is an
important consideration for its therapeutic application and for the design of future, more
selective FGFR inhibitors. The provided experimental protocols offer a framework for
researchers to further investigate the kinase selectivity of AZD4547 and other small molecule
inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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